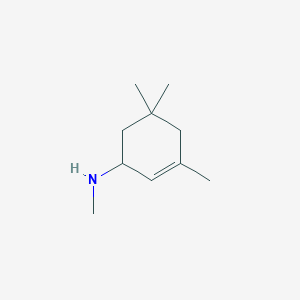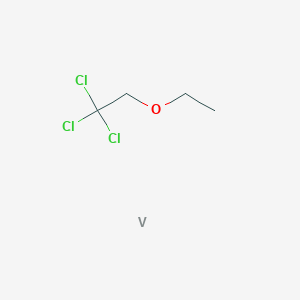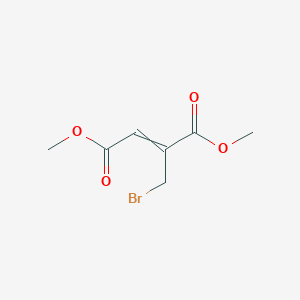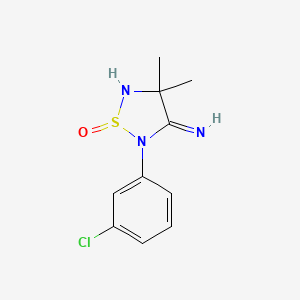![molecular formula C13H10N6O3 B14547655 1-[2-(5-Amino-4-nitro-1H-pyrazol-3-yl)hydrazinylidene]naphthalen-2(1H)-one CAS No. 62078-46-0](/img/structure/B14547655.png)
1-[2-(5-Amino-4-nitro-1H-pyrazol-3-yl)hydrazinylidene]naphthalen-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(5-Amino-4-nitro-1H-pyrazol-3-yl)hydrazinylidene]naphthalen-2(1H)-one is a complex organic compound that features a pyrazole ring and a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(5-Amino-4-nitro-1H-pyrazol-3-yl)hydrazinylidene]naphthalen-2(1H)-one typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a hydrazine derivative with a β-diketone under acidic or basic conditions.
Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid.
Amination: The nitro group is reduced to an amino group using a reducing agent such as tin(II) chloride or iron powder in the presence of hydrochloric acid.
Coupling with naphthalene derivative: The amino-pyrazole is then coupled with a naphthalene derivative under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[2-(5-Amino-4-nitro-1H-pyrazol-3-yl)hydrazinylidene]naphthalen-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder.
Substitution: The hydrazinylidene group can participate in nucleophilic substitution reactions, where the hydrazine moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Tin(II) chloride, iron powder, hydrochloric acid.
Substitution: Various nucleophiles such as alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted hydrazinylidene derivatives.
Scientific Research Applications
1-[2-(5-Amino-4-nitro-1H-pyrazol-3-yl)hydrazinylidene]naphthalen-2(1H)-one has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting cancer and inflammatory diseases.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.
Mechanism of Action
The mechanism of action of 1-[2-(5-Amino-4-nitro-1H-pyrazol-3-yl)hydrazinylidene]naphthalen-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: This compound also features a pyrazole ring and exhibits similar reactivity.
5-Amino-1H-1,2,4-triazole-3-carbohydrazide:
Uniqueness
1-[2-(5-Amino-4-nitro-1H-pyrazol-3-yl)hydrazinylidene]naphthalen-2(1H)-one is unique due to its combination of a pyrazole ring and a naphthalene moiety, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new materials and drugs.
Properties
CAS No. |
62078-46-0 |
|---|---|
Molecular Formula |
C13H10N6O3 |
Molecular Weight |
298.26 g/mol |
IUPAC Name |
1-[(5-amino-4-nitro-1H-pyrazol-3-yl)diazenyl]naphthalen-2-ol |
InChI |
InChI=1S/C13H10N6O3/c14-12-11(19(21)22)13(18-16-12)17-15-10-8-4-2-1-3-7(8)5-6-9(10)20/h1-6,20H,(H3,14,16,18) |
InChI Key |
ZOSSAQJGGPSKKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=NNC(=C3[N+](=O)[O-])N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Methylbenzene-1-sulfonyl)amino]phenyl 4-methylbenzoate](/img/structure/B14547573.png)
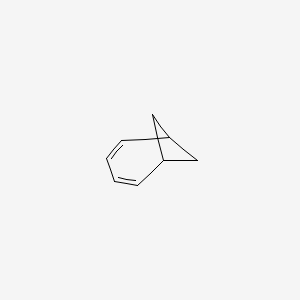
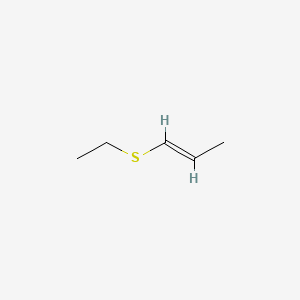
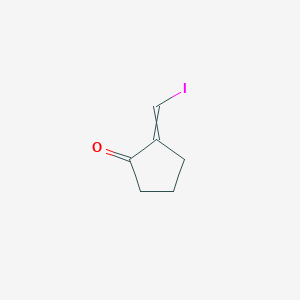
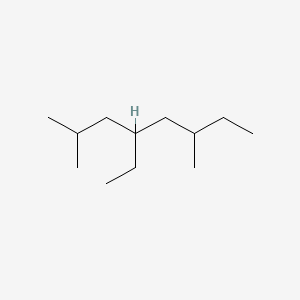
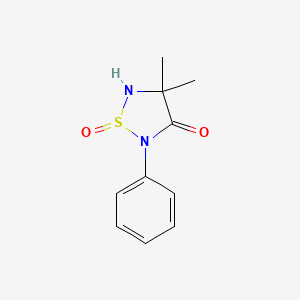
![N-{1-[4-(Benzyloxy)-3-methoxyphenoxy]propan-2-ylidene}hydroxylamine](/img/structure/B14547609.png)
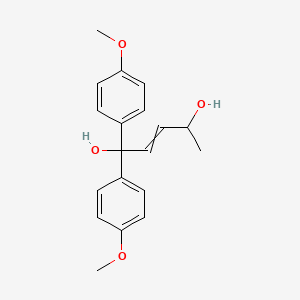
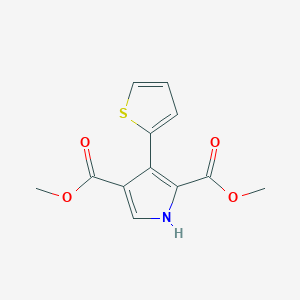
![3-[(E)-(Hydrazinylmethylidene)amino]-D-alanine](/img/structure/B14547628.png)
